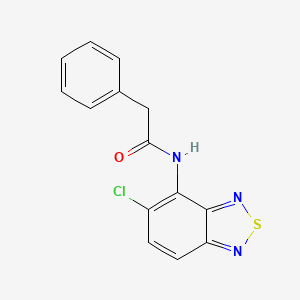

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide

Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the benzothiadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Properties

CAS No. |

878971-24-5 |

|---|---|

Molecular Formula |

C14H10ClN3OS |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide |

InChI |

InChI=1S/C14H10ClN3OS/c15-10-6-7-11-14(18-20-17-11)13(10)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19) |

InChI Key |

PCJDYAWPPVAVDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC3=NSN=C32)Cl |

solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with phenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide can be compared with other benzothiadiazole derivatives, such as:

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-thiourea: Known for its use in agriculture as a pesticide.

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide: Investigated for its potential pharmaceutical applications.

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide: Explored for its use in materials science.

Biological Activity

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C13H10ClN3OS

- Molecular Weight : 285.75 g/mol

- CAS Number : 51323-05-8

The structure includes a benzothiadiazole moiety, which is known for its diverse biological activities.

This compound exhibits various mechanisms of action depending on the biological context:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.

- DNA Interaction : Similar compounds have shown the ability to bind to DNA at AT-rich sites, potentially affecting gene expression and cellular proliferation .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its analogs. For instance:

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | |

| HCC827 (Lung Cancer) | 6.26 ± 0.33 | |

| NCI-H358 (Lung Cancer) | 15.49 ± 0.07 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy against lung cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated varying degrees of toxicity against normal and cancerous cell lines. For example:

| Cell Line | Viability (%) at 20 µM | Study Reference |

|---|---|---|

| MRC-5 (Normal Lung Fibroblast) | 85% | |

| A549 (Lung Cancer) | 45% |

These results suggest that while the compound exhibits significant antitumor activity, it also retains a degree of selectivity towards cancerous cells over normal cells.

Case Studies

Several case studies have been published that provide insights into the biological activity of related compounds:

- Study on Benzothiadiazole Derivatives : A study investigated a series of benzothiadiazole derivatives for their anticancer properties and found that modifications at the 5-position significantly enhanced their potency against various cancer cell lines .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential therapeutic application in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.